Meticrane

Descripción general

Descripción

Meticrane es un medicamento diurético utilizado principalmente para reducir la presión arterial. Se ha comercializado en Japón bajo el nombre comercial Arresten. This compound funciona inhibiendo la reabsorción de iones sodio y cloruro en el túbulo contorneado distal del riñón, lo que lleva a un aumento de la producción de orina y una reducción de la presión arterial .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Meticrane se sintetiza a través de una serie de reacciones químicas que involucran derivados de sulfonamida. El método de preparación implica la reacción de compuestos específicos de sulfonamida bajo condiciones controladas para producir this compound. La ruta sintética exacta y las condiciones de reacción son propiedad y la información detallada no está disponible en fuentes públicas .

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando los mismos principios que la preparación de laboratorio, pero optimizada para la eficiencia y el rendimiento. Esto incluye el uso de reactivos de alta pureza, ambientes de reacción controlados y técnicas de purificación avanzadas para garantizar que el producto final cumpla con los estándares farmacéuticos .

Tipos de reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en presencia de agentes oxidantes fuertes.

Reducción: Las reacciones de reducción de this compound son menos comunes pero pueden ocurrir en condiciones específicas.

Sustitución: this compound puede participar en reacciones de sustitución, especialmente involucrando su grupo sulfonamida.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden usar agentes reductores como hidruro de aluminio y litio.

Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de sulfona, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de sulfonamida sustituidos .

Aplicaciones Científicas De Investigación

Anti-Cancer Potential

Recent studies have explored meticrane's role in cancer therapy, particularly its synergistic effects when combined with other treatments. Notably:

- Cell Viability and Proliferation : Research indicates that this compound alters cell viability and proliferation in leukemia (Jurkat and K562) and liver cancer (SK-hep-1) cell lines. However, it does not induce apoptosis in these cells .

- Synergistic Effects with Epigenetic Inhibitors : this compound has shown additive or synergistic effects when used alongside epigenetic inhibitors such as DNMT1/5AC and HDACs/CUDC-101. This suggests that this compound may enhance the efficacy of existing cancer therapies .

- Molecular Docking Studies : Molecular docking analyses have revealed significant binding affinities between this compound and various targets, including PD-L1, TIM-3, CD73, and HDACs. These findings indicate potential pathways through which this compound may exert its anti-cancer effects .

- Compatibility with Immunotherapy : Although this compound was tested for compatibility with cytokine-induced killer (CIK) cell therapy, it showed no significant response to the cytotoxicity of these immune cells. This highlights the need for further exploration into its role in immunotherapy contexts .

Case Studies

Several studies have documented the applications of this compound in cancer research:

- Study on Hematological Malignancies : In a study focused on leukemia and multiple myeloma, this compound's effects on cell lines were analyzed, demonstrating alterations in gene expression associated with non-cancer pathways but correlating favorably with survival-related genes .

- Drug Repurposing : this compound has been identified as a candidate for drug repurposing strategies aimed at enhancing the effectiveness of established cancer treatments like anti-CTLA4 therapies. This approach leverages the existing safety profiles of non-oncology drugs to expedite clinical applications .

Data Table: Summary of Research Findings

Mecanismo De Acción

Meticrane ejerce sus efectos inhibiendo la reabsorción de iones sodio y cloruro en el túbulo contorneado distal del riñón. Esta inhibición conduce a una mayor excreción de estos iones en la orina, lo que resulta en una mayor producción de orina y una reducción del volumen y la presión sanguíneos. A nivel molecular, this compound se dirige a canales iónicos y transportadores específicos involucrados en la reabsorción de sodio y cloruro .

Compuestos similares:

Hidroclorotiazida: Otro diurético tiazídico con un mecanismo de acción similar.

Clorotalidona: Un diurético con una duración de acción más larga en comparación con this compound.

Indapamida: Un diurético con propiedades vasodilatadoras adicionales.

Unicidad de this compound: this compound es único en su inhibición específica de la reabsorción de sodio y cloruro en el túbulo contorneado distal, lo que lo hace particularmente eficaz para reducir la presión arterial. Su estructura química también permite interacciones específicas con los canales iónicos que no se observan con otros diuréticos .

Comparación Con Compuestos Similares

Hydrochlorothiazide: Another thiazide diuretic with a similar mechanism of action.

Chlorthalidone: A diuretic with a longer duration of action compared to Meticrane.

Indapamide: A diuretic with additional vasodilatory properties.

Uniqueness of this compound: this compound is unique in its specific inhibition of sodium and chloride reabsorption in the distal convoluted tubule, which makes it particularly effective in reducing blood pressure. Its chemical structure also allows for specific interactions with ion channels that are not observed with other diuretics .

Actividad Biológica

Meticrane, a thiazide diuretic traditionally used for treating essential hypertension, has recently garnered attention for its potential anti-cancer properties. This article explores the biological activity of this compound, focusing on its effects in various cancer models, synergistic interactions with other therapeutic agents, and underlying molecular mechanisms.

Overview of this compound

- Chemical Classification : Thiazide diuretic and sulphonamide derivative.

- Mechanism of Action : Primarily inhibits sodium and chloride reabsorption in the distal convoluted tubule of the kidneys, leading to increased urine output and decreased blood pressure .

Anti-Cancer Potential

Recent studies have highlighted this compound's unexpected role in cancer therapy. Notably, it has been shown to enhance the efficacy of immune checkpoint inhibitors such as anti-CTLA4 in murine models .

Key Findings from Research Studies

- Cell Viability and Proliferation :

- Synergistic Effects with Epigenetic Inhibitors :

- Gene Expression Modulation :

- Molecular Docking Studies :

Case Study 1: this compound in Combination Therapy

A study investigated the combination of this compound with anti-CTLA4 therapy in a murine model of mesothelioma. The results showed that co-treatment significantly enhanced the anti-tumor efficacy compared to either treatment alone. This highlights this compound's potential as a repurposed drug in immunotherapy settings .

Case Study 2: Gene Expression Analysis

In another study focusing on hematological malignancies, this compound's treatment led to distinct patterns of gene expression changes that were favorable for patient survival outcomes. The overlapping analysis of differentially expressed genes with prognostic genes from TCGA data indicated potential benefits for patients receiving this compound as part of their treatment regimen .

Table 1: Summary of Biological Activities of this compound

Propiedades

IUPAC Name |

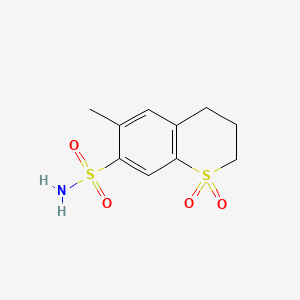

6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S2/c1-7-5-8-3-2-4-16(12,13)10(8)6-9(7)17(11,14)15/h5-6H,2-4H2,1H3,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQQBFNIYODEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045346 | |

| Record name | Meticrane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084-65-7 | |

| Record name | Arresten | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1084-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meticrane [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001084657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meticrane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13284 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | meticrane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meticrane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meticrane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METICRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7EKN1924Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.